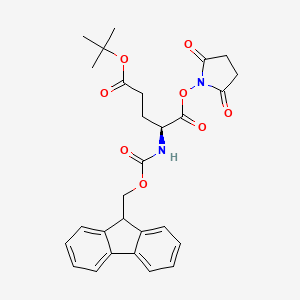

Fmoc-Glu(Otbu)-Osu

Description

Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXJIYSGLYYEHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Fmoc-Glu(Otbu)-Osu in Modern Peptide Synthesis: A Technical Guide

Introduction

In the landscape of drug discovery and biomedical research, the chemical synthesis of peptides is a cornerstone technology. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy, has become the predominant method for assembling peptide chains with high fidelity and efficiency. Within the vast arsenal (B13267) of reagents for SPPS, Fmoc-L-glutamic acid derivatives are critical for incorporating the glutamic acid residue into synthetic peptides and proteins. This guide focuses on the technical role and application of a key building block: Fmoc-Glu(Otbu)-Osu , an N-hydroxysuccinimide (Osu) ester of Fmoc-protected, side-chain-blocked glutamic acid. This pre-activated form offers distinct advantages in specific synthetic contexts, ensuring efficient and reliable peptide bond formation.

Core Functionality and Molecular Architecture

This compound is a meticulously designed molecule, with each component serving a strategic purpose in the stepwise elongation of a peptide chain. Its structure, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid, 5-(1,1-dimethylethyl) 1-(2,5-dioxo-1-pyrrolidinyl) ester, reveals its multifunctional nature.[1]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the α-amino group of the glutamic acid.[2] Its key feature is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF, while remaining stable to acidic conditions.[2][3] This orthogonality is the foundation of the Fmoc/tBu protection strategy.[2]

-

Glu (Glutamic Acid): The core amino acid residue being incorporated into the peptide sequence.

-

Otbu (tert-butyl ester): This is the permanent protecting group for the γ-carboxyl group on the glutamic acid side chain.[2][4] It prevents the side chain from participating in unwanted reactions during peptide synthesis. The Otbu group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA).[3][5]

-

Osu (N-hydroxysuccinimide ester): This moiety pre-activates the α-carboxyl group of the glutamic acid. The Osu group is an excellent leaving group, facilitating a rapid and efficient aminolysis reaction (peptide bond formation) when it reacts with the free N-terminal amine of the growing peptide chain on the solid support. This eliminates the need for in-situ activation reagents during the coupling step.

The interplay of these components ensures that the glutamic acid residue is added in a controlled, efficient, and specific manner.

Mechanism in Solid-Phase Peptide Synthesis (SPPS)

The primary role of this compound is to serve as a ready-to-use, activated building block for introducing a glutamic acid residue. The process follows the standard SPPS cycle.

-

Deprotection: The cycle begins with a resin-bound peptide chain whose N-terminal amino acid is Fmoc-protected. This Fmoc group is removed using a 20% piperidine solution in DMF, exposing a free primary or secondary amine at the N-terminus.

-

Activation & Coupling: This is where this compound is employed. Unlike its carboxylic acid counterpart, Fmoc-Glu(Otbu)-OH, which requires the addition of coupling reagents like HBTU or HATU to form an active ester in situ, this compound is already activated. A solution of this compound in a solvent like DMF or NMP is added to the resin. The exposed N-terminal amine of the peptide chain nucleophilically attacks the activated carbonyl carbon of the Osu ester, forming a new peptide bond and releasing N-hydroxysuccinimide as a byproduct.

-

Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and the N-hydroxysuccinimide byproduct, ensuring a clean reaction for the next cycle.

This cycle is repeated to elongate the peptide chain. The use of a pre-activated Osu ester can simplify the coupling step by removing the need for additional, and often expensive, coupling reagents and potentially reducing side reactions associated with them.

Quantitative Performance Data

The efficiency of coupling reactions is paramount in SPPS. While performance is sequence-dependent, the use of activated esters like this compound generally leads to high coupling efficiencies.

| Parameter | This compound | Standard In-Situ Activation (e.g., HBTU/HOBt) |

| Typical Purity | >95%[1] | >95% |

| Coupling Time | 1 - 4 hours | 30 minutes - 2 hours |

| Coupling Efficiency | Typically >99% | Typically >99.5% |

| Racemization Risk | Very Low | Low (suppressed by additives like HOBt)[3] |

| Reagents Required | Amino Acid Derivative Only | Amino Acid, Coupling Reagent, Base (e.g., DIPEA) |

| Primary Byproduct | N-hydroxysuccinimide (NHS) | Tetramethylurea, HOBt-adducts |

Note: Data are representative values from peptide synthesis literature. Actual results may vary based on sequence, resin, and specific reaction conditions.

Experimental Protocol: Manual Coupling with this compound

This protocol outlines the manual steps for a single coupling cycle to add a glutamic acid residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Resin-bound peptide with a free N-terminal amine.

-

This compound (3 equivalents relative to resin loading).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine, reagent grade.

-

Kaiser Test Kit.

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection (If applicable):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

Verification: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) indicates the presence of free primary amines.

-

-

Coupling Reaction:

-

Dissolve this compound (3 eq.) in a minimal volume of DMF.

-

Add the amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2 hours. The reaction can be monitored for completion.

-

Monitoring: Take a small sample of resin after 1-2 hours, wash thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly to remove all soluble byproducts and unreacted reagents. A typical wash cycle is:

-

DMF (5 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Cycle Completion:

-

The peptide-resin, now one residue longer and with its N-terminus protected by Fmoc, is ready for the next deprotection and coupling cycle.

-

Potential Side Reactions and Mitigation

While this compound is highly effective, potential side reactions must be considered.

-

Incomplete Coupling: If the coupling reaction does not go to completion, deletion sequences (peptides missing the glutamic acid residue) will form.

-

Mitigation: Use a sufficient excess of the reagent (2-4 equivalents) and allow adequate reaction time. If coupling is sluggish (as indicated by a positive Kaiser test), a second coupling may be performed.

-

-

Hydrolysis of the Osu Ester: The active ester is sensitive to water.

-

Mitigation: Use high-purity, anhydrous solvents (peptide synthesis grade DMF/NMP) and store the reagent under desiccated conditions.

-

-

Premature Deprotection of Otbu: The Otbu group is highly stable to the conditions of SPPS. Premature deprotection is rare but can be caused by repeated exposure to even mildly acidic conditions, which are not typical in Fmoc-SPPS cycles. The primary concern for Otbu cleavage is during the final TFA cocktail treatment, where it is intentionally removed.

Conclusion

This compound is a valuable and specialized reagent in the Fmoc-SPPS toolkit. By providing a pre-activated form of glutamic acid, it simplifies the coupling process, eliminates the need for in-situ activation reagents, and ensures high efficiency in peptide bond formation. Its strategic design, incorporating orthogonal Fmoc and Otbu protecting groups with a highly reactive Osu ester, makes it an excellent choice for researchers aiming to synthesize complex peptides with precision and reliability. Understanding its mechanism, performance characteristics, and proper handling is key to leveraging its full potential in the development of peptide-based therapeutics and research tools.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. Fmoc-Glu(OtBu)-Glu(OtBu)-NH2|Peptide Synthesis Building Block [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. chempep.com [chempep.com]

The Guardian and the Workhorse: An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. At the heart of this precision lies the strategic use of protecting groups, temporary modifications that shield reactive functional groups from unwanted side reactions. Among the most pivotal players in modern solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the tert-butyl (OtBu) group for the protection of acidic side chains. This technical guide provides a comprehensive exploration of the core principles, experimental protocols, and critical considerations surrounding the application of Fmoc and OtBu protecting groups in the synthesis of peptides, a field with profound implications for drug discovery and development.

Core Principles: The Orthogonality of Fmoc and OtBu

The success of the Fmoc/tBu strategy in SPPS is rooted in the principle of orthogonality , which dictates that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1] The Fmoc group is a base-labile protecting group, readily cleaved by a mild base such as piperidine (B6355638), while the OtBu group is acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for its removal.[2][3][4] This differential stability is the cornerstone of a strategy that allows for the iterative deprotection of the N-terminus for chain elongation without affecting the acid-sensitive side-chain protecting groups until the final cleavage step.

The Fmoc Group: A Gatekeeper for Peptide Elongation

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary guardian of the α-amino group of an amino acid. Its chemical structure, featuring a bulky fluorenyl ring system, effectively prevents the amino group from participating in unwanted reactions during the coupling of the subsequent amino acid.

Protection Mechanism: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage.

Deprotection Mechanism: The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF). The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which readily decarboxylates. The liberated dibenzofulvene is subsequently trapped by piperidine to form a stable adduct.

The OtBu Group: Shielding the Reactive Side Chains

For amino acids with acidic side chains, such as aspartic acid (Asp) and glutamic acid (Glu), the tert-butyl (OtBu) protecting group is the workhorse of the Fmoc/tBu strategy. It effectively masks the carboxylic acid function in the side chain, preventing it from interfering with peptide bond formation.

Protection Mechanism: The OtBu group is introduced via acid-catalyzed esterification of the side-chain carboxyl group with isobutylene (B52900) or tert-butanol.

Deprotection Mechanism: The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA. The cleavage proceeds through an acid-catalyzed elimination mechanism (E1), where protonation of the ester oxygen is followed by the formation of a stable tert-butyl carbocation and the free carboxylic acid. This carbocation is then scavenged by reagents in the cleavage cocktail to prevent side reactions.

Quantitative Data Presentation

The efficiency and fidelity of peptide synthesis are critically dependent on reaction kinetics and the minimization of side reactions. The following tables summarize key quantitative data for optimizing SPPS protocols.

Table 1: Kinetics of Fmoc Deprotection

| Deprotection Reagent | Concentration | Solvent | Half-life (t½) | Reference |

| Piperidine | 20% (v/v) | DMF | ~6 seconds | |

| Piperidine | 5% (v/v) | DMF | >99% completion in 3 mins | |

| Piperazine/DBU | 5% / 2% (v/v) | DMF | Faster than 20% Piperidine | |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to Piperidine |

Table 2: Cleavage Efficiency of OtBu Protecting Group

| Cleavage Cocktail | Time | Temperature | Efficiency | Reference |

| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Room Temp. | >95% | |

| 1% TFA in DCM | 10 x 2 min | Room Temp. | Partial | |

| TFA/DCM (1:1) | 1 hour | Room Temp. | Effective |

Table 3: Common Side Reactions and Mitigation

| Side Reaction | Contributing Factors | Mitigation Strategy | Quantitative Impact | Reference |

| Aspartimide Formation | Asp-Gly, Asp-Asn sequences; Prolonged base exposure | Use of bulky side-chain protecting groups (e.g., OMpe, OBno); Addition of HOBt to deprotection solution | Asp(OtBu)-Gly: 44% impurities reduced to 15% with additives | |

| Diketopiperazine Formation | Proline or Glycine at N-terminus of dipeptide | Use of bulky resins (e.g., 2-chlorotrityl); Coupling of pre-formed dipeptides | Sequence and condition dependent | |

| Racemization | Activation of Cys, His; Certain coupling reagents | Use of additives like HOBt; Lower coupling temperatures | Can be <0.4% per cycle with optimized conditions |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful peptide synthesis. The following sections provide methodologies for key steps in Fmoc/tBu-based SPPS.

Protocol 1: Synthesis of Fmoc-Amino Acids

This protocol describes a general method for the preparation of an Nα-Fmoc protected amino acid.

Materials:

-

Amino Acid (1.0 eq)

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Acetone (B3395972)

-

Water

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium bicarbonate or sodium carbonate.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer to pH 2 with 1M HCl, which will cause the Fmoc-amino acid to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid onto Wang Resin

This protocol details the esterification of the first Fmoc-amino acid to the hydroxyl groups of Wang resin.

Materials:

-

Wang Resin

-

Fmoc-Amino Acid (2-4 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (for capping)

-

Acetic Anhydride (B1165640) (for capping)

-

N,N-Diisopropylethylamine (DIPEA) (for capping)

Procedure:

-

Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

-

Drain the DMF and wash the resin with DCM.

-

In a separate flask, dissolve the Fmoc-amino acid and DMAP in a minimal amount of DMF.

-

Add the amino acid solution to the resin, followed by the addition of DIC.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted hydroxyl groups, wash the resin and treat it with a solution of acetic anhydride and DIPEA in DCM for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF, and then dry under vacuum.

-

The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Protocol 3: Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the solid support.

Materials:

-

Fmoc-protected amino acid loaded resin

-

20% (v/v) Piperidine in DMF

-

Fmoc-Amino Acids (3-5 eq)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt) (3-5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)

-

DMF

-

DCM

Procedure (per cycle):

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Treat again with 20% piperidine in DMF for 15-20 minutes. Drain.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).

-

-

Repeat steps 1-4 for each subsequent amino acid in the sequence.

Protocol 4: Cleavage from the Resin and Side-Chain Deprotection

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups, including OtBu.

Materials:

-

Peptide-resin

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a reaction vessel. The volume should be sufficient to swell the resin (e.g., 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the released tert-butyl cations.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Conclusion

The Fmoc and OtBu protecting groups are indispensable tools in the arsenal (B13267) of the modern peptide chemist. Their orthogonal nature provides the foundation for a robust and versatile synthetic strategy that has enabled the routine synthesis of complex peptides for a myriad of applications in research, diagnostics, and therapeutics. A thorough understanding of their chemical properties, the mechanisms of their application and removal, and the potential for side reactions is crucial for any scientist or professional engaged in the field of drug development. By adhering to optimized protocols and being mindful of the quantitative aspects of each reaction, researchers can harness the full potential of the Fmoc/tBu strategy to advance the frontiers of peptide science.

References

A Technical Guide to Fmoc-Glu(Otbu)-Osu: Properties, Solubility, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Glu(OtBu)-Osu, chemically known as Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection strategy, employing the base-labile Fmoc group for Nα-terminal protection and the acid-labile tert-butyl (OtBu) group for the side-chain carboxyl function, allows for the controlled, stepwise elongation of peptide chains. This guide provides an in-depth overview of its physical properties, solubility characteristics, and detailed protocols for its application in peptide synthesis.

Core Physical and Chemical Properties

Fmoc-Glu(Otbu)-Osu is typically supplied as a white crystalline powder.[1] Its purity is crucial for successful peptide synthesis, with commercially available grades typically exceeding 95%.[2][3] Key identifying and physical characteristics are summarized below.

| Property | Value | References |

| Chemical Formula | C₂₈H₃₀N₂O₈ | [1][2][3] |

| Molecular Weight | 522.55 g/mol | [1][3] |

| Appearance | White crystalline solid/powder | [1] |

| CAS Number | 101214-22-6 | [1][2][3] |

| Purity | ≥95% | [2][3] |

| Storage Temperature | -20°C to -15°C | [1][2] |

| Melting Point | Data for the direct precursor, Fmoc-Glu(OtBu)-OH, is reported in the range of 88-92°C. The Osu ester is a reactive intermediate and may decompose upon heating. | [4] |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in coupling reactions during peptide synthesis. It exhibits good solubility in common organic solvents used in SPPS.

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | 30 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [2] |

| Water | Insoluble (Predicted: 2.1 x 10⁻³ g/L at 25°C) | [1] |

Core Applications and Experimental Protocols

This compound is primarily utilized as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[5] The N-hydroxysuccinimide (Osu) ester is a pre-activated form of the carboxylic acid, facilitating efficient coupling to the free amino group of a growing peptide chain attached to a solid support. The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile OtBu group, provides precise control over the synthesis process.[5]

General Handling and Storage

Proper handling and storage are essential to maintain the integrity and reactivity of this compound.

-

Storage: The compound should be stored in a tightly sealed container at -20°C.[2] It is stable for at least four years under these conditions.[2]

-

Handling: Avoid formation of dust and aerosols.[6] Use personal protective equipment, including gloves and safety glasses.[6][7] Handle in a well-ventilated area. Wash hands thoroughly after handling.[6]

Experimental Protocol: Standard Coupling in Fmoc-SPPS

This protocol outlines a standard cycle for the incorporation of a this compound residue into a peptide chain using manual solid-phase synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) of peptide synthesis grade

-

Coupling Base (optional but recommended): N,N-Diisopropylethylamine (DIPEA)

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the reaction vessel.

-

Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the deprotection solution (20% piperidine in DMF) to the resin. c. Agitate the mixture with an inert gas stream for 5 minutes. d. Drain the solution. e. Repeat the deprotection step with fresh solution for an additional 10-15 minutes.

-

Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine. c. Perform additional washes with IPA (3 times) and DCM (3 times), followed by a final series of washes with DMF (3 times).

-

Coupling Reaction: a. Prepare the coupling solution: Dissolve 2 to 3 equivalents of this compound (relative to the resin loading) in DMF. b. Optional: To mitigate potential premature Fmoc cleavage, especially in slow reactions, 1 equivalent of a non-nucleophilic base like DIPEA can be added to the resin just before adding the activated amino acid. c. Add the this compound solution to the washed, deprotected peptide-resin. d. Agitate the reaction mixture gently for 1-2 hours at room temperature. e. Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates that all free amines have reacted.

-

Post-Coupling Wash: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) to remove any excess reagents. c. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection:

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA). A standard cleavage cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

Workflow Visualizations

The following diagrams illustrate the key processes involving this compound in peptide synthesis.

Caption: A standard cycle in Fmoc solid-phase peptide synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrfield, has become the cornerstone of modern peptide science.[1] This methodology, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3] This approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1] The ability to automate this process has further enhanced its efficiency, making SPPS an indispensable tool in basic research, drug discovery, and the large-scale production of peptide-based therapeutics.[3]

This technical guide provides a comprehensive overview of the core components of SPPS, with a focus on the building blocks and the chemical strategies that underpin this powerful technology. We will delve into the intricacies of protecting groups, coupling reagents, and the two major SPPS methodologies—Fmoc/tBu and Boc/Bzl—providing detailed experimental protocols and quantitative data to inform synthetic strategies.

The Core Principles of SPPS

The fundamental concept of SPPS is the sequential assembly of a peptide chain on a solid support, typically a polymeric resin.[1] The process is cyclical, with each cycle consisting of two main chemical steps: the deprotection of the N-terminal protecting group of the resin-bound peptide and the coupling of the next N-protected amino acid.[4] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[1]

Key Components of SPPS:

-

Solid Support (Resin): Typically, polystyrene-based resins cross-linked with divinylbenzene (B73037) are used.[4] The choice of resin and the linker that attaches the first amino acid to it are critical as they determine the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for the final cleavage.[2]

-

Protecting Groups: To ensure the specific and controlled formation of peptide bonds, the α-amino group and any reactive side chains of the amino acids must be protected.[2] The choice of these protecting groups defines the overall synthetic strategy.

-

Coupling Reagents: These reagents are used to activate the carboxyl group of the incoming amino acid, facilitating the formation of a peptide bond with the free N-terminus of the growing peptide chain.[5][6]

Major SPPS Strategies: Fmoc vs. Boc

The two predominant strategies in SPPS are defined by the type of Nα-protecting group used: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[1]

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most commonly used method in modern SPPS.[2] It employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for the semi-permanent protection of amino acid side chains.[2] The orthogonality of this protection scheme, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage.[2]

-

Nα-Deprotection: The Fmoc group is removed with a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[2]

-

Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA) with scavengers.[2]

Boc/Bzl Strategy

The Boc/Bzl strategy, the original Merrifield method, utilizes the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.[1] This method relies on graduated acid lability, where the Boc group is removed with a milder acid (e.g., TFA), and the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2]

-

Nα-Deprotection: The Boc group is removed with a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM).

-

Final Cleavage: A very strong acid, typically HF, is required for the final cleavage and deprotection.[2]

Core Building Blocks: Protected Amino Acids

The selection of appropriately protected amino acid building blocks is fundamental to successful peptide synthesis. A wide variety of these derivatives are commercially available, including standard proteinogenic amino acids and a vast array of non-standard and modified amino acids.

Standard Amino Acid Building Blocks

These are the 20 common amino acids with their α-amino groups protected by either Fmoc or Boc, and their reactive side chains protected with compatible protecting groups. The choice of side-chain protecting groups is dictated by the overall synthetic strategy (Fmoc/tBu or Boc/Bzl).

Modified Amino Acid Building Blocks

SPPS allows for the straightforward incorporation of modified amino acids, which is crucial for studying post-translational modifications (PTMs) and for developing peptide therapeutics with enhanced properties.[4] Examples include:

-

Phosphorylated Amino Acids: For studying signaling pathways.

-

Glycosylated Amino Acids: For investigating the role of carbohydrates in protein function.

-

Methylated Amino Acids: Important in epigenetic studies.

-

Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is temporarily cyclized to form an oxazolidine. This "proline-like" kink disrupts peptide aggregation, a common problem in SPPS, thereby improving coupling efficiency and yields.[7]

Coupling Reagents: Facilitating Peptide Bond Formation

Coupling reagents are essential for activating the carboxyl group of the incoming amino acid to form a reactive intermediate that readily reacts with the N-terminal amine of the growing peptide chain.[6] Modern coupling reagents are highly efficient and designed to minimize side reactions, particularly racemization.[6] They are broadly classified into onium-type salts (uronium/aminium and phosphonium) and carbodiimides.[6][8]

Quantitative Comparison of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptide, especially for long or "difficult" sequences. The following table summarizes the performance of several widely used coupling reagents.

| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Notes |

| HATU | Uronium/Aminium | Very High | Low | Highly efficient, especially for sterically hindered couplings.[6][8] |

| HBTU | Uronium/Aminium | High | Low | A robust and widely used reagent.[6][8] |

| COMU | Uronium/Aminium | Very High | Very Low | High solubility and efficiency, considered a safer alternative to HOBt-based reagents.[6] |

| PyBOP | Phosphonium | High | Low | Good for manual and automated synthesis. |

| DIC/Oxyma | Carbodiimide/Additive | High | Low | A cost-effective and efficient combination with a good safety profile.[8] |

Data synthesized from multiple sources.[6][8] Yields are highly sequence-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful SPPS. Below are generalized protocols for the key steps in both Fmoc and Boc-based synthesis.

Fmoc-SPPS: A Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Loading:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc-Deprotection (if necessary): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling of the First Amino Acid:

-

Pre-activate the first Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

2. The SPPS Cycle (for each subsequent amino acid):

-

Fmoc-Deprotection: Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin with DMF (5x).

-

Coupling:

-

Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the peptide-resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3x).

-

Monitoring: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to check for the presence of free primary amines, indicating an incomplete coupling reaction. If the test is positive, a recoupling step may be necessary.

3. Final Cleavage and Deprotection:

-

After the final SPPS cycle and N-terminal Fmoc deprotection, wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). Caution: TFA and other reagents are hazardous and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS: A Step-by-Step Protocol

1. Resin Preparation and First Amino Acid Loading:

-

Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

-

Loading: The first Boc-amino acid is typically loaded as its cesium salt to prevent racemization.

-

Prepare the Boc-amino acid cesium salt by reacting the Boc-amino acid with cesium carbonate.

-

Dissolve the cesium salt in DMF and add it to the swollen resin. Heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

-

2. The SPPS Cycle:

-

Boc-Deprotection: Treat the peptide-resin with 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin with DCM (3x).

-

Neutralization: Treat the resin with 5-10% DIPEA in DCM for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt.

-

Washing: Wash the resin with DCM (3x).

-

Coupling:

-

Pre-activate the next Boc-amino acid (2-4 eq.) with a coupling reagent (e.g., HBTU, 2-4 eq.) and DIPEA (4-8 eq.) in DMF or a DCM/DMF mixture.

-

Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

3. Final Cleavage and Deprotection (HF Cleavage):

-

Warning: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

The crude peptide is then purified by RP-HPLC.

Visualizing SPPS Workflows and Mechanisms

Diagrams are invaluable for understanding the complex workflows and chemical transformations in SPPS.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of peptide bond formation using an onium salt coupling reagent.

Application in Drug Development: Signaling Pathways

Peptides often exert their therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways.[9] Understanding these pathways is crucial for rational drug design. For example, insulin (B600854), a peptide hormone, plays a central role in regulating glucose metabolism through the insulin receptor signaling pathway.

Caption: A simplified diagram of the insulin receptor signaling pathway.[10][11]

Conclusion

Solid-phase peptide synthesis has revolutionized the way peptides are created, providing researchers and drug developers with a powerful and versatile tool. A thorough understanding of the fundamental building blocks—the protected amino acids, the solid supports, and the coupling reagents—is essential for the successful synthesis of high-quality peptides. By carefully selecting the appropriate synthetic strategy, whether Fmoc- or Boc-based, and optimizing the reaction conditions, it is possible to assemble a vast array of peptide sequences, including those with complex modifications. As our understanding of the biological roles of peptides continues to expand, the importance of robust and efficient synthetic methodologies like SPPS will only continue to grow, paving the way for new discoveries and therapeutic innovations.

References

- 1. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. biomatik.com [biomatik.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. burickcenter.com [burickcenter.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 11. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Glu(Otbu)-Osu: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(Otbu)-Osu, or N-α-Fmoc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, is a critical reagent in the field of synthetic peptide chemistry. As a protected amino acid derivative, it serves as a fundamental building block for the stepwise assembly of peptides and proteins using Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, its role in the widely adopted Fmoc-SPPS workflow, and a detailed experimental protocol for its application.

The strategic placement of three distinct chemical moieties defines the utility of this compound. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary, base-labile protection for the α-amino group, allowing for sequential addition of amino acids.[1][] The tert-butyl (OtBu) ester permanently protects the side-chain carboxylic acid of the glutamic acid residue under the basic conditions used for Fmoc removal.[1] Finally, the N-hydroxysuccinimide (Osu) ester is a pre-activated leaving group that facilitates efficient peptide bond formation.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citation(s) |

| Chemical Formula | C₂₈H₃₀N₂O₈ | [3][4] |

| Molecular Weight | 522.55 g/mol | |

| IUPAC Name | 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate | |

| CAS Number | 101214-22-6 |

Role in Experimental Workflows

This compound is integral to the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis is anchored to an insoluble resin support, which allows for the easy removal of excess reagents and byproducts through simple washing and filtration steps. The process involves the sequential repetition of two primary stages: Nα-Fmoc deprotection and coupling of the next protected amino acid.

The following diagram illustrates the logical relationship and cyclical nature of the Fmoc-SPPS workflow, highlighting the step where an activated amino acid like this compound is incorporated.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(OtBu)-Osu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(Otbu)-Osu, and its carboxylic acid counterpart Fmoc-Glu(Otbu)-OH, are essential building blocks in solid-phase peptide synthesis (SPPS). The use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, combined with the tert-butyl (tBu) group for side-chain protection of glutamic acid, forms a cornerstone of modern orthogonal peptide synthesis strategies. This orthogonal scheme allows for the selective removal of the Fmoc group under mild basic conditions, while the tBu group remains stable, only to be removed during the final acidic cleavage step.[1][2] This methodology provides precise control over the peptide chain elongation, minimizing unwanted side reactions and leading to high-purity synthetic peptides.[1][3]

These application notes provide detailed protocols for the use of Fmoc-Glu(Otbu)-OH and its activated ester form, this compound, in SPPS workflows. The protocols cover resin preparation, coupling, deprotection, and final cleavage.

Chemical Properties and Strategic Advantages

The strategic utility of Fmoc-Glu(Otbu)-OH/Osu in SPPS is derived from the distinct chemical labilities of its protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group (Nα-terminus): This group is highly labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] It is, however, stable to the acidic conditions used for final cleavage, which makes it an ideal temporary protecting group in an orthogonal protection strategy.

-

OtBu (tert-butyl ester) Group (γ-carboxyl side-chain): The tBu ester is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA). This ensures the glutamic acid side chain remains protected throughout the synthesis, preventing it from interfering with peptide bond formation.

Key Advantages:

-

Orthogonality: The differential stability of the Fmoc and OtBu groups allows for selective deprotection, which is fundamental to the stepwise elongation of the peptide chain.

-

High Yield and Purity: The mild conditions used for Fmoc deprotection and the stability of the OtBu group help to minimize side reactions, leading to a higher yield of the desired peptide with greater purity.

-

Versatility: This building block is compatible with a wide range of other protected amino acids and is suitable for both manual and automated peptide synthesis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the key steps in SPPS using Fmoc-Glu(Otbu)-OH. These values can vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Fmoc-Deprotection Conditions

| Parameter | Condition | Typical Duration | Monitoring |

| Reagent | 20% Piperidine in DMF | 2 x 10 minutes | UV absorbance of the fulvene-piperidine adduct at ~301 nm |

| Temperature | Room Temperature | N/A | N/A |

| Washes | DMF (3-5 times), IPA (2-3 times) | N/A | N/A |

Table 2: Amino Acid Coupling Conditions

| Parameter | Reagent/Condition | Molar Excess (vs. Resin Capacity) | Typical Duration | Monitoring |

| Amino Acid | Fmoc-Glu(Otbu)-OH | 3-5 equivalents | 1-2 hours | Kaiser Test (for primary amines) |

| Activating Agent | HBTU/HATU/HCTU | 3-5 equivalents | 1-2 hours | N/A |

| Base | DIPEA/NMM | 6-10 equivalents | 1-2 hours | N/A |

| Solvent | DMF or NMP | N/A | N/A | N/A |

Table 3: Cleavage and Global Deprotection Conditions

| Peptide Characteristic | Cleavage Cocktail (TFA/Scavenger/H₂O) | Typical Duration |

| Standard Peptides | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 hours |

| Peptides with Trp, Met, Cys | 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2-4 hours |

| Peptides with Arg(Pbf) | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-4 hours |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow

This protocol outlines the manual steps for the incorporation of an Fmoc-Glu(Otbu)-OH residue into a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

- Place the desired amount of resin (e.g., Rink Amide, Wang) in a reaction vessel.

- Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

- Drain the DMF from the reaction vessel.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the swollen resin.

- Agitate the mixture for 10 minutes at room temperature.

- Drain the deprotection solution.

- Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

- Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with isopropanol (B130326) (IPA) (2-3 times) to remove residual piperidine.

- Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color.

3. Fmoc-Glu(Otbu)-OH Coupling:

- In a separate vial, dissolve Fmoc-Glu(Otbu)-OH (3-5 eq.) and a coupling agent such as HBTU (3-5 eq.) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution to activate it. The solution will often change color.

- Immediately add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Drain the coupling solution and wash the resin with DMF (3-5 times).

- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that all primary amines have been acylated.

4. Capping (Optional):

- If the coupling is incomplete (positive Kaiser test), it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

- Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 30 minutes.

- Wash the resin with DMF (3-5 times).

5. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the OtBu group from the glutamic acid residue.

1. Resin Preparation:

- After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry it thoroughly under a vacuum.

2. Cleavage Reaction:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap the reactive tert-butyl cations released during the deprotection of the OtBu group.

- Add the cleavage cocktail to the dried peptide-resin in a fume hood.

- Agitate the mixture at room temperature for 2-3 hours.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

3. Peptide Precipitation and Isolation:

- Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

- A white precipitate of the peptide should form.

- Centrifuge the mixture to pellet the peptide and decant the ether.

- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

- Dry the crude peptide pellet under a vacuum.

4. Purification and Analysis:

- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Diagrams

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal protection strategy in Fmoc-SPPS.

References

Application Notes: A Comparative Guide to Peptide Coupling with Fmoc-Glu(Otbu)-OH and its Active Ester Derivative

In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the final product. The selection of the appropriate coupling strategy is a critical decision that can significantly impact the success of the synthesis, particularly for complex or lengthy peptide sequences. This document provides a detailed overview and protocols for two common methods for incorporating the protected glutamic acid residue, Fmoc-Glu(Otbu), into a growing peptide chain: the in-situ activation of Fmoc-Glu(Otbu)-OH using the coupling reagent HBTU, and the direct coupling of the pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Glu(Otbu)-Osu.

While both approaches aim to form a peptide bond between the glutamic acid residue and the N-terminal amine of the peptide-resin, they operate via different mechanisms and present distinct advantages. The use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) represents a widely adopted method for in-situ carboxyl group activation, known for its high efficiency and rapid reaction kinetics.[1][2] Conversely, this compound is a stable, pre-activated ester that reacts directly with the amine, circumventing the need for an additional coupling reagent.[3]

It is important to note that the use of HBTU is intended for the activation of a free carboxylic acid (Fmoc-Glu(Otbu)-OH). Applying HBTU to an already activated OSu ester is a non-standard and redundant practice. These application notes will therefore treat these as two distinct and alternative protocols, providing researchers with the information needed to select the most suitable method for their specific application.

Comparative Data of Coupling Methodologies

The choice between in-situ activation and pre-activated esters depends on factors such as the sequence, scale, and available automation. The following table summarizes the key characteristics of each method.

| Parameter | HBTU-mediated Coupling of Fmoc-Glu(Otbu)-OH | Direct Coupling of this compound |

| Reagents Required | Fmoc-Glu(Otbu)-OH, HBTU, Base (e.g., DIPEA), Solvent (e.g., DMF) | This compound, Solvent (e.g., DMF), Optional Base |

| Activation Step | In-situ activation of the carboxylic acid prior to coupling. | The amino acid is pre-activated as an OSu ester. |

| Typical Coupling Time | Fast (10 - 60 minutes)[1][4] | Generally slower than HBTU-mediated coupling. |

| Coupling Efficiency | Very high, even for sterically hindered amino acids. | High, but may be less effective for difficult couplings. |

| Key Side Reactions | Racemization (suppressed by HOBt), Guanidinylation of the N-terminus if HBTU is used in excess. | Potential for hydrolysis of the active ester. |

| Cost-Effectiveness | Generally cost-effective for standard synthesis. | Can be more expensive due to the cost of the OSu derivative. |

| Handling | HBTU is a stable solid, but byproducts must be washed away. | OSu esters are stable and easy to handle; the reaction is generally cleaner. |

Experimental Protocols

Protocol 1: HBTU-Mediated Coupling of Fmoc-Glu(Otbu)-OH

This protocol describes the standard procedure for coupling Fmoc-L-glutamic acid 5-tert-butyl ester to a resin-bound peptide with a free N-terminal amine using HBTU as the activating agent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Glu(Otbu)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for solid-phase synthesis

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

If starting from an Fmoc-protected resin, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF to expose the N-terminal amine.

-

Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve Fmoc-Glu(Otbu)-OH (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF (approx. 5 mL per gram of resin).

-

Add DIPEA (4.0 equivalents) to the mixture.

-

Allow the activation mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the washed and deprotected peptide-resin.

-

Agitate the mixture at room temperature under an inert atmosphere for 30-60 minutes.

-

-

Monitoring and Completion:

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.

-

If the Kaiser test is positive after 60 minutes, the coupling can be repeated by adding fresh activation mixture.

-

-

Washing:

-

Once the coupling is complete, filter the reaction solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Direct Coupling of this compound

This protocol details the coupling of the pre-activated N-hydroxysuccinimide ester of Fmoc-Glu(Otbu) directly to the peptide-resin. This method does not require an additional coupling reagent like HBTU.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Optional: N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Reaction vessel for solid-phase synthesis

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Perform Fmoc deprotection on the peptide-resin using 20% piperidine in DMF.

-

Wash the resin extensively with DMF (3-5 times) to ensure complete removal of piperidine.

-

-

Coupling Reaction:

-

Dissolve this compound (1.5 - 2.0 equivalents relative to resin substitution) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. The reaction is typically slower than HBTU-mediated coupling and may require 1-4 hours. A small amount of a non-nucleophilic base can be added to catalyze the reaction, but this may increase the risk of side reactions.

-

-

Monitoring and Completion:

-

Monitor the reaction progress using the Kaiser (ninhydrin) test.

-

Continue agitation until the test is negative.

-

-

Washing:

-

Upon completion, filter the reaction solution.

-

Wash the peptide-resin with DMF (3-5 times) to remove N-hydroxysuccinimide and any unreacted active ester. The resin is ready for the subsequent synthesis step.

-

Visualized Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the experimental workflow and chemical mechanisms.

Caption: Experimental workflow for HBTU-mediated coupling of Fmoc-Glu(Otbu)-OH.

References

Step-by-Step Guide for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides during solid-phase peptide synthesis (SPPS) using piperidine (B6355638). This critical step, known as Fmoc deprotection, is fundamental to the stepwise elongation of the peptide chain. The following application notes and protocols are designed to ensure efficient and clean deprotection while minimizing common side reactions.

Introduction

The Fmoc protecting group is favored in SPPS due to its base-lability, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. Piperidine is the most commonly used base for this purpose. The deprotection mechanism proceeds via a β-elimination reaction, where piperidine abstracts the acidic proton on the fluorenyl ring, leading to the cleavage of the carbamate (B1207046) bond and the release of the free N-terminal amine. The liberated dibenzofulvene (DBF) is subsequently scavenged by piperidine to form a stable adduct.[1][2][3]

While effective, the use of piperidine can lead to undesirable side reactions, including aspartimide formation, diketopiperazine formation, and racemization, particularly in sensitive peptide sequences.[4][5] Careful control of reaction conditions is therefore crucial for successful peptide synthesis.

Quantitative Data Summary

The efficiency of Fmoc deprotection and the extent of side reactions are influenced by the choice of base, its concentration, and the reaction time. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Deprotection Reagents and Conditions

| Deprotection Reagent/Condition | Concentration (% v/v in DMF) | Typical Time | Key Observations | Reference(s) |

| Piperidine | 20% | 5-10 min (repeated) | Standard and effective, but can cause side reactions. | |

| Piperidine | 30% | 10 min | Used for standard removal. | |

| Piperidine | 55% | 20 min | A stronger condition for more difficult sequences. | |

| Piperazine/DBU | 5% Piperazine / 2% DBU | 5-10 min | Alternative to reduce aspartimide formation. | |

| 4-Methylpiperidine | 20% | 5-10 min (repeated) | Similar efficacy to piperidine. | |

| Piperidine with HOBt | 20% Piperidine / 0.1M HOBt | - | Reduces aspartimide formation and racemization. |

Table 2: Effect of Piperidine Concentration on Deprotection Time (Fmoc-Val-OH in solution)

| Piperidine Concentration (% v/v in DMF) | Time for >99% Deprotection |

| 1% | > 5 min |

| 2% | ~ 5 min |

| 5% | < 3 min |

| 20% | < 3 min |

Data adapted from kinetic studies analyzed by RP-HPLC.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the standard Fmoc deprotection of a peptide-resin using a 20% piperidine solution in N,N-dimethylformamide (DMF).

Materials and Reagents

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, ACS reagent grade or higher

-

Dichloromethane (DCM), ACS reagent grade or higher

-

Methanol (MeOH), ACS reagent grade or higher

-

Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

-

Shaker or vortex mixer

-

Inert gas (Nitrogen or Argon)

Preparation of 20% Piperidine in DMF

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

To prepare 100 mL of the deprotection solution, carefully measure 20 mL of piperidine.

-

Add the piperidine to 80 mL of DMF in a clean, dry container.

-

Mix the solution thoroughly.

-

Store the solution in a tightly sealed container, protected from light. The solution is stable for several weeks at room temperature.

Step-by-Step Deprotection Protocol

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin in the synthesis vessel.

-

Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature. For polystyrene-based resins, swelling in DCM for 15-20 minutes prior to DMF can be beneficial.

-

-

Initial DMF Wash:

-

After swelling, drain the solvent from the vessel.

-

Wash the resin with DMF (3 x 10 mL per gram of resin) for 1 minute each to remove any residual solvents or impurities.

-

-

Fmoc Deprotection (First Treatment):

-

Add the 20% piperidine in DMF solution to the swollen resin (approximately 10 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 2-5 minutes.

-

-

Drain:

-

Drain the deprotection solution from the reaction vessel. This solution contains the dibenzofulvene-piperidine adduct and should be collected for proper waste disposal.

-

-

Fmoc Deprotection (Second Treatment):

-

Add a fresh portion of the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for an additional 5-10 minutes at room temperature. The two-step treatment ensures complete removal of the Fmoc group.

-

-

DMF Washes:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 x 10 mL per gram of resin) for 1 minute each to completely remove the piperidine and the dibenzofulvene-piperidine adduct. Residual piperidine can interfere with the subsequent amino acid coupling step.

-

-

Optional: Monitoring Deprotection (Kaiser Test)

-

To confirm the complete removal of the Fmoc group and the presence of a free primary amine, a qualitative Kaiser test can be performed on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free amine.

-

-

Final Washes:

-

Perform final washes with DCM (3 x 10 mL per gram of resin) and/or MeOH (2 x 10 mL per gram of resin) if the subsequent coupling chemistry is sensitive to DMF or to prepare the resin for drying and storage.

-

The deprotected peptide-resin is now ready for the next coupling cycle in the peptide synthesis sequence.

Mandatory Visualizations

Fmoc Deprotection Signaling Pathway

References

Application Notes and Protocols: Incorporation of Fmoc-Glu(Otbu)-Osu onto Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient incorporation of N-α-Fmoc-L-glutamic acid α-tert-butyl ester γ-N-hydroxysuccinimide ester (Fmoc-Glu(Otbu)-Osu) onto Wang resin. This procedure is a critical first step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal glutamic acid residue. The use of the N-hydroxysuccinimide (Osu) ester offers a pre-activated form of the amino acid, facilitating a clean and efficient coupling reaction.

Introduction

Wang resin is a widely utilized solid support for Fmoc-based SPPS, favored for its stability and the mild acidic conditions required for final peptide cleavage.[1][2] The loading of the first amino acid is a crucial step that dictates the overall success and purity of the synthesized peptide. While various coupling methods exist, the use of a pre-activated Osu ester like this compound can streamline the process. This protocol outlines the materials, equipment, and step-by-step procedures to achieve optimal loading of this compound onto Wang resin, including methods for capping unreacted sites and quantifying the final substitution level.

Data Presentation

The following table summarizes key quantitative parameters associated with the loading of Fmoc-Glu(Otbu) onto Wang resin. These values are typical and may vary based on the specific batch of resin and reagents used.

| Parameter | Typical Value | Description |

| Wang Resin Initial Substitution | 0.3 - 1.5 mmol/g | The initial concentration of hydroxyl functional groups on the unmodified Wang resin. |

| This compound Equivalents | 1.5 - 3.0 eq. | The molar excess of the activated amino acid relative to the resin's initial substitution. |

| DMAP Equivalents | 0.1 - 0.2 eq. | The molar equivalents of 4-(Dimethylamino)pyridine used as a catalyst relative to the resin's initial substitution.[3] |

| DIPEA Equivalents | 1.0 - 2.0 eq. | The molar equivalents of N,N'-Diisopropylethylamine used as a non-nucleophilic base relative to the resin's initial substitution. |

| Reaction Time | 12 - 24 hours | The duration of the coupling reaction at room temperature.[4] |

| Capping Reagent Equivalents | 2.0 eq. (each) | The molar excess of acetic anhydride (B1165640) and a base (e.g., pyridine (B92270) or DIPEA) used to block unreacted hydroxyl groups. |

| Expected Final Loading | 0.25 - 0.8 mmol/g | The typical substitution level achieved after loading and capping. |

| Loading Efficiency | 70 - 90% | The percentage of initial hydroxyl sites on the resin that are successfully coupled with the amino acid. |

Experimental Protocols

Materials and Equipment

-

Resin: Wang Resin (100-200 mesh, 1% DVB)

-

Amino Acid: this compound

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

-

Reagents:

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

Pyridine or DIPEA for capping

-

20% (v/v) Piperidine (B6355638) in DMF for Fmoc quantification

-

-

Equipment:

-

Solid-phase synthesis vessel with a sintered glass filter

-

Mechanical shaker or vortexer

-

Round bottom flask

-

Standard laboratory glassware

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Vacuum drying oven or desiccator

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of attaching this compound to Wang resin.

Step-by-Step Protocol

1. Resin Swelling: a. Place the desired amount of Wang resin (e.g., 1 g) into a solid-phase synthesis vessel. b. Add DMF (10-15 mL per gram of resin) to the vessel. c. Swell the resin for at least 1-2 hours at room temperature with gentle agitation.

2. Resin Washing: a. After swelling, drain the DMF from the vessel. b. Wash the resin thoroughly with DMF (3 x 10 mL) to remove any impurities. c. Wash the resin with DCM (3 x 10 mL) to prepare for the coupling reaction. d. Drain the final DCM wash completely.

3. Coupling Reaction: a. In a separate flask, dissolve this compound (1.5-3.0 eq. relative to the resin's initial substitution) in a minimal amount of DMF. b. To this solution, add DMAP (0.1-0.2 eq.) and DIPEA (1.0-2.0 eq.). c. Add the activated amino acid solution to the swollen and washed resin in the reaction vessel. d. Agitate the mixture at room temperature for 12-24 hours.

4. Post-Coupling Wash: a. After the coupling reaction is complete, drain the reaction mixture. b. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and by-products.

5. Capping of Unreacted Hydroxyl Groups: a. Prepare a capping solution of acetic anhydride (2 eq.) and pyridine or DIPEA (2 eq.) in DCM. b. Add the capping solution to the resin and agitate for 1-2 hours at room temperature. This step is crucial to prevent the formation of deletion sequences in subsequent peptide synthesis steps.

6. Post-Capping Wash: a. Drain the capping solution. b. Wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally Methanol (3 x 10 mL) to remove residual capping reagents and by-products.

7. Drying the Resin: a. After the final wash, dry the resin under high vacuum for several hours or until a constant weight is achieved.

8. Quantification of Resin Loading (Fmoc Assay): a. Accurately weigh a small amount of the dry, loaded resin (e.g., 2-5 mg) into a vial. b. Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin. c. Agitate the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc protecting group. d. Dilute an aliquot of the supernatant with a known volume of DMF. e. Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank. f. Calculate the loading using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).

Conclusion

This protocol provides a comprehensive guide for the successful incorporation of this compound onto Wang resin. Adherence to these procedures, particularly the washing and capping steps, is essential for obtaining a high-quality pre-loaded resin, which is fundamental for the synthesis of complex peptides for research and drug development applications. The quantitative methods described allow for accurate determination of the substitution level, enabling precise control over subsequent peptide synthesis steps.

References

Application Notes and Protocols for Peptide Coupling: Fmoc-Glu(OtBu) Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Glu(OtBu)-OH and its pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Glu(OtBu)-OSu, in solid-phase peptide synthesis (SPPS). This document clarifies the distinct coupling methodologies for these two reagents and offers detailed protocols to assist in the successful incorporation of the glutamic acid residue into peptide sequences.

A common point of confusion is the method of activation for these derivatives. It is crucial to understand that This compound is a pre-activated amino acid derivative and does not require in situ activation with coupling reagents like DIC/HOBt. In contrast, Fmoc-Glu(OtBu)-OH requires activation, for which the DIC/HOBt system is a widely used and cost-effective method.